シアンジン-3-O-グルコシド

概要

説明

鮮やかな赤から紫色で知られており、抗酸化、抗炎症、抗肥満特性など、潜在的な健康上の利点について広く研究されています .

2. 製法

合成経路と反応条件: クリスアンテミンは、桑の葉などの天然資源からの抽出によって合成することができます。 抽出プロセスには、通常、メタノールまたはエタノールなどの溶媒の使用と、カラムクロマトグラフィーなどの精製手順が含まれます .

工業生産方法: クリサンテミンの工業生産には、植物材料からの大規模抽出が含まれます。プロセスには以下が含まれます。

- 植物材料(桑の葉など)の収穫。

- 植物材料の乾燥と粉砕。

- メタノールまたはエタノールを使用した溶媒抽出。

- カラムクロマトグラフィーや結晶化などの技術を使用した精製 .

科学的研究の応用

Chrysontemin has a wide range of scientific research applications:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.

Biology: Studied for its role in plant pigmentation and its effects on plant physiology.

Medicine: Investigated for its potential health benefits, including antioxidant, anti-inflammatory, and anti-obesity effects.

作用機序

クリサンテミンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルと活性酸素種をスカベンジし、細胞を酸化損傷から保護します。

抗炎症活性: 炎症誘発性サイトカインと酵素の産生を阻害し、炎症を軽減します。

抗肥満活性: 脂質代謝と血糖値を調節し、肥満を軽減するのに役立ちます.

6. 類似の化合物との比較

クリサンテミンは、デルフィニジン、ペラルゴニジン、マルビジンなどの他のアントシアニンに似ています。 特定のグリコシル化パターンとCD38酵素活性の強力な阻害効果で特徴付けられています .

類似の化合物:

- デルフィニジン

- ペラルゴニジン

- マルビジン

- ペオニジン

- ペチュニジン

クリサンテミンは、その特定の健康上の利点と独自の化学構造により際立っており、さまざまな科学的および産業的用途に貴重な化合物となっています。

生化学分析

Biochemical Properties

C3G interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a good radical scavenging capacity against superoxide . C3G can suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Cellular Effects

C3G has been shown to have various effects on different types of cells. For instance, it has been found to protect the brain and improve cognitive function in Alzheimer’s disease models . It also has the ability to induce cell apoptosis in colon cancer and glioblastoma .

Molecular Mechanism

C3G exerts its effects at the molecular level through various mechanisms. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . Furthermore, C3G regulates the PI3K/Akt/GSK3β signaling by upregulating phosphorylated-Akt/Akt and phosphorylated-GSK3β/GSK3β expression .

Temporal Effects in Laboratory Settings

The effects of C3G have been observed over time in laboratory settings. For instance, C3G liposomes have been found to exhibit improved stability . Moreover, the uptake and transport of C3G by cells were found to be concentration-dependent and affected by temperature .

Dosage Effects in Animal Models

The effects of C3G vary with different dosages in animal models. For example, oral administration of C3G in mice has been shown to protect the brain and improve cognitive behavior

Metabolic Pathways

C3G is involved in various metabolic pathways. After intake, C3G can be metabolized by oral epithelial cells, absorbed by the gastric epithelium, and it is gut-transformed, reaching the bloodstream and urine in low amounts .

Transport and Distribution

C3G is transported and distributed within cells and tissues. For instance, C3G liposomes have been found to penetrate cells via endocytosis

Subcellular Localization

Current evidence suggests that C3G can cross the blood-brain barrier and localize in diverse areas of the brain

準備方法

Synthetic Routes and Reaction Conditions: Chrysontemin can be synthesized through the extraction from natural sources such as mulberry leaves. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods: Industrial production of Chrysontemin involves large-scale extraction from plant materials. The process includes:

- Harvesting the plant material (e.g., mulberry leaves).

- Drying and grinding the plant material.

- Solvent extraction using methanol or ethanol.

- Purification using techniques like column chromatography and crystallization .

化学反応の分析

反応の種類: クリサンテミンは、以下を含むさまざまな化学反応を起こします。

酸化: クリサンテミンは酸化されて、反応性の中間体であるキノンを生成することができます。

還元: 無色のロイコアントシアニジンを生成するために還元することができます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。

還元: 触媒の存在下での水素化ホウ素ナトリウムまたは水素ガス。

主な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: ロイコアントシアニジン。

置換: グリコシル化アントシアニン.

4. 科学研究の応用

クリサンテミンは、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

- Delphinidin

- Pelargonidin

- Malvidin

- Peonidin

- Petunidin

Chrysontemin stands out due to its specific health benefits and its unique chemical structure, making it a valuable compound for various scientific and industrial applications.

特性

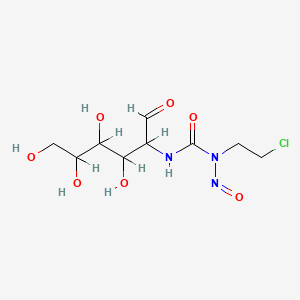

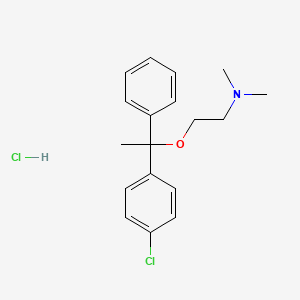

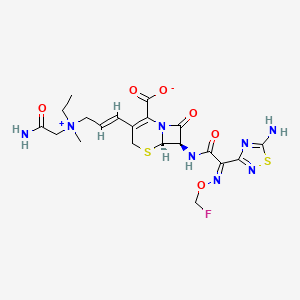

IUPAC Name |

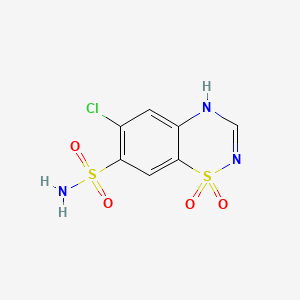

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNONATNXDQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyanidin 3-O-glucoside and where is it found?

A: Cyanidin 3-O-glucoside (C3G) is a natural pigment belonging to the anthocyanin family. It is widely found in various fruits and vegetables, particularly in berries like blackberries [], raspberries [], and elderberries [], as well as in black rice [, ], buckwheat [], and red daisy flowers [].

Q2: What are the potential health benefits associated with Cyanidin 3-O-glucoside?

A: C3G has been studied for its potential role in preventing various chronic diseases due to its antioxidant properties []. Research suggests it may contribute to cardiovascular health [, ], exhibit anti-inflammatory effects [], and possess anticancer properties [].

Q3: How does Cyanidin 3-O-glucoside exert its antioxidant effects?

A: C3G acts as a potent antioxidant by scavenging free radicals [], which are reactive molecules that can damage cells and contribute to various diseases. It effectively inhibits lipid peroxidation [, ], a process that damages cell membranes, and demonstrates high radical scavenging activity against DPPH [, ], superoxide anions [], and hydrogen peroxide [].

Q4: Does Cyanidin 3-O-glucoside interact with specific proteins in the body?

A: Yes, research indicates that C3G can interact with specific proteins. For instance, it binds to the bacterial protein SecA in Helicobacter pylori, inhibiting its activity and subsequently reducing cell death caused by the bacteria []. This interaction highlights its potential as an antibacterial agent. Moreover, studies on talin, a human adhesion protein, reveal that C3G increases talin's mechanical stability by interacting with its hydrophobic core and maintaining inter-helix distance []. This interaction suggests its potential role in influencing cellular adhesion processes.

Q5: How does Cyanidin 3-O-glucoside affect blood pressure?

A: Studies in rats have shown that a single oral dose of C3G can increase blood flow []. Repeated administration of C3G for 14 days resulted in a significant reduction in mean blood pressure []. This hypotensive effect is suggested to be related to increased blood flow, potentially through promoting angiogenesis within skeletal muscle [].

Q6: Are there any specific genes that are affected by Cyanidin 3-O-glucoside?

A: Transcriptome analysis in an Alzheimer’s mouse model revealed that C3G treatment upregulates several antioxidant genes, including S100a8, S100a9, Prdx2, Hp, Mpst, and Prxl2a []. This upregulation suggests a potential mechanism for C3G's protective effects against oxidative stress-related diseases like Alzheimer's.

Q7: How does the chemical structure of Cyanidin 3-O-glucoside influence its activity?

A: The structure of C3G significantly influences its biological activity. Studies focusing on the structure-activity relationship of flavonoids, including C3G, against dipeptidyl peptidase-4 (DPP-4) revealed that the presence of hydroxyl groups at specific positions (C3′, C4′, and C6) enhances its inhibitory activity []. Methylation of these hydroxyl groups tends to decrease the inhibitory effect [], highlighting the importance of these specific structural features for its interaction with DPP-4.

Q8: What is the bioavailability of Cyanidin 3-O-glucoside?

A: While C3G possesses various potential health benefits, its bioavailability is limited []. Studies in mice using radiolabeled C3G showed that a significant portion of the administered dose is excreted in feces [], indicating poor absorption. Factors like metabolic status and gender have been shown to influence C3G bioavailability in humans [].

Q9: Can the bioavailability of Cyanidin 3-O-glucoside be improved?

A: Yes, nanoencapsulation technology shows promise in improving the bioavailability and stability of C3G []. This approach involves encapsulating the compound within nanoparticles, protecting it from degradation and enhancing its absorption in the body.

Q10: Are there different methods for extracting and analyzing Cyanidin 3-O-glucoside?

A: Several methods exist for extracting, separating, and identifying C3G and other anthocyanins from various sources. Common techniques include using Amberlite XAD-7 resin [, ], Sephadex LH-20 columns [, ], and preparative thin layer chromatography []. High-performance liquid chromatography (HPLC) [, , , , , ] coupled with various detectors, such as diode array detectors (DAD) [] and mass spectrometry (MS) [, , , , , ], are widely employed for analyzing C3G content and profiling.

Q11: How does cooking affect the content of Cyanidin 3-O-glucoside in food?

A: Cooking methods can impact the content of C3G and other phenolics in food. Research on pigmented rice cultivars like Venere and Artemide showed that cooking methods like using a rice cooker and water bath resulted in relatively lower losses of these beneficial compounds compared to boiling, microwaving, or pressure cooking []. Interestingly, the cooking water retained a considerable amount of phenolics, suggesting that consuming it along with the cooked rice could enhance their intake [].

Q12: What is the significance of studying the interaction of Cyanidin 3-O-glucoside with model membranes?

A: Research has shown that C3G interacts with model membranes, particularly those mimicking tumor cell membranes []. The interaction leads to an increase in the packing order of lipids in the membrane, particularly in the hydrophilic region []. This suggests that C3G can make the membrane more rigid. This finding is crucial for understanding the potential anticancer and antioxidant activity of C3G, as changes in membrane fluidity can affect various cellular processes, including cell signaling and transport.

Q13: How does Cyanidin 3-O-glucoside interact with human serum albumin?

A: C3G can quench the intrinsic fluorescence of human serum albumin (HSA), the most abundant protein in blood plasma []. This quenching effect is attributed to a static mechanism, meaning that C3G forms a complex with HSA. The main forces driving this interaction are Van der Waals forces and hydrogen bonding []. Understanding this interaction is crucial for comprehending the absorption, distribution, metabolism, and excretion (ADME) profile of C3G in the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。